molecular formula C15H13NO B11885130 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone CAS No. 400002-85-9

1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone

Cat. No.: B11885130
CAS No.: 400002-85-9
M. Wt: 223.27 g/mol
InChI Key: PIDKZMFGRMFGBL-UHFFFAOYSA-N
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Description

Contextualization within Benzo[e]indole and Indole (B1671886) Chemistry

The foundation of 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone is the indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This scaffold is a cornerstone in organic chemistry and is found in a vast array of natural products, including the amino acid tryptophan, and numerous pharmaceuticals. benthamdirect.comeurekaselect.com The benzo[e]indole structure is an expanded version of this, with an additional benzene ring fused to the indole core. This extension of the conjugated system can significantly influence the molecule's electronic properties and its interactions with biological targets.

The nomenclature "this compound" specifies the precise arrangement of functional groups on the benzo[e]indole skeleton. The "6-Methyl" indicates a methyl group at the 6th position of the benzo[e]indole ring, and the "ethanone" (or acetyl group) at the 2nd position is a key feature that can influence the compound's reactivity and potential applications.

Significance of Benzo[e]indole and Indole Scaffolds in Contemporary Chemical and Biological Research

The indole scaffold is often referred to as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. eurekaselect.commdpi.com This has led to the development of a multitude of indole-containing drugs with diverse therapeutic applications. mdpi.comnih.gov

Key Therapeutic Areas for Indole Derivatives:

Anticancer Agents: Indole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and protein kinases. mdpi.com

Anti-inflammatory Drugs: The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core and works by inhibiting cyclooxygenase (COX) enzymes. mdpi.comresearchgate.net

Antimicrobial Agents: The indole nucleus is a key component in the development of new antibacterial, antifungal, and antiviral agents. benthamdirect.commdpi.com

Neurological Applications: The structural similarity of indole to the neurotransmitter serotonin (B10506) has led to the development of indole-based drugs for treating neurological and psychiatric disorders. benthamdirect.com

The expanded benzo[e]indole scaffold has also been a subject of interest in research. For instance, certain benzo[e]indole derivatives have been synthesized and evaluated for their photo-induced anticancer activity. nih.gov The larger aromatic system can enhance properties like fluorescence, making them suitable for applications in chemical sensing and bio-imaging.

Overview of Research Trajectories for Acetylated Benzo[e]indole Derivatives

The presence of an acetyl group, as in this compound, provides a reactive handle for further chemical modifications. This allows for the synthesis of a library of related compounds with potentially enhanced or novel biological activities. Research on acetylated indoles has explored their potential as intermediates in the synthesis of more complex molecules and as bioactive compounds in their own right. For example, some acetylated indole derivatives have been investigated for their antimicrobial and anticholinesterase potential. nih.gov

Given the established importance of the indole and benzo[e]indole scaffolds, research on this compound and its derivatives could follow several promising trajectories:

Drug Discovery: Synthesis and screening of a library of derivatives for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Materials Science: Investigation of the photophysical properties of the compound and its derivatives for potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Chemical Biology: Use as a molecular probe to study biological processes or as a starting material for the synthesis of more complex natural product analogs.

The following table summarizes the diverse biological activities reported for various indole and benzo[e]indole derivatives, providing a rationale for the potential research directions for this compound.

Compound Class Specific Examples Reported Biological Activity Potential Application
Simple Indole DerivativesIndomethacinAnti-inflammatory (COX inhibitor) mdpi.comTreatment of pain and inflammation
TryptophanEssential amino acidNutritional supplement, precursor to serotonin
MelatoninHormoneRegulation of sleep-wake cycles
Fused Indole SystemsPaullones (Indole-fused benzazepinone)CDK1 inhibitors, Antitumor nih.govCancer therapy
Indole-fused benzo-oxazepines (IFBOs)Inhibition of hepatocellular carcinoma invasion nih.govCancer therapy
Benzo[e]indole Derivatives1,1,2-trimethyl-1H-benzo[e]indole dyesPhoto-induced cytotoxicity in melanoma cells nih.govPhotodynamic therapy for cancer
Acetylated Indoles1-(1H-indol-1-yl)ethanone derivativesAnalgesic and anti-inflammatory researchgate.netPain and inflammation management

This foundational knowledge of the broader chemical family strongly suggests that this compound is a compound with significant untapped potential for academic and industrial research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

400002-85-9

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-(6-methyl-3H-benzo[e]indol-2-yl)ethanone

InChI

InChI=1S/C15H13NO/c1-9-4-3-5-12-11(9)6-7-14-13(12)8-15(16-14)10(2)17/h3-8,16H,1-2H3

InChI Key

PIDKZMFGRMFGBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C=C(N3)C(=O)C

Origin of Product

United States

Advanced Structural Elucidation Techniques for 1 6 Methyl 3h Benzo E Indol 2 Yl Ethanone Analogs

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural elucidation of novel compounds. For analogs of 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone, a combination of techniques is used to piece together the molecular puzzle, from atomic connectivity to the electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR, ¹⁵N-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of a this compound analog would display characteristic signals for each type of proton. The aromatic protons on the benzo[e]indole core would appear in the downfield region, typically between 7.0 and 8.5 ppm. researchgate.net The precise chemical shifts and coupling patterns (e.g., doublets, triplets) would allow for the assignment of protons on the fused benzene (B151609) rings. The methyl group attached to the indole (B1671886) ring (C6-CH₃) and the acetyl methyl group (CO-CH₃) would each produce a distinct singlet in the upfield region, with the acetyl methyl protons being slightly more deshielded. The N-H proton of the indole moiety, if present and not exchanged with a deuterated solvent, would appear as a broad singlet, often at a chemical shift greater than 10 ppm. dergipark.org.tr

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the wide range of chemical shifts, it is often possible to resolve signals for each unique carbon atom. oregonstate.eduwisc.edu The carbonyl carbon of the acetyl group is highly deshielded and would appear significantly downfield, typically in the 190-200 ppm range. The sp²-hybridized carbons of the aromatic benzo[e]indole system would resonate between approximately 110 and 140 ppm. mdpi.comacs.org The aliphatic methyl carbons would be found in the upfield region of the spectrum.

2D NMR: For complex analogs, one-dimensional NMR spectra can be difficult to interpret due to signal overlap. Two-dimensional (2D) NMR techniques are essential for unambiguous assignments.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached, simplifying the assignment of the carbon skeleton. clockss.org

COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule, particularly within the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons and piecing together different fragments of the molecule.

¹⁵N-NMR: While less common, ¹⁵N-NMR spectroscopy can provide valuable insight into the electronic environment of the nitrogen atom within the indole ring. The chemical shift of the nitrogen is sensitive to substitution and intermolecular interactions like hydrogen bonding.

Table 1: Typical NMR Chemical Shift Ranges for Benzo[e]indole Analogs This table presents expected chemical shift ranges based on data from related indole and benzazole structures.

Atom Type Nucleus Typical Chemical Shift (ppm) Notes
Aromatic Protons ¹H 7.0 - 8.5 Complex splitting patterns due to J-coupling.
Indole N-H ¹H > 10.0 Often a broad signal, may exchange with solvent.
Acetyl Methyl (CO-CH₃) ¹H 2.5 - 2.8 Singlet, deshielded by the adjacent carbonyl group.
Ring Methyl (Ar-CH₃) ¹H 2.3 - 2.6 Singlet.
Carbonyl Carbon ¹³C 190 - 200 Typically a weak signal if quaternary.
Aromatic Carbons ¹³C 110 - 140 Multiple signals corresponding to the fused ring system.
Methyl Carbons ¹³C 15 - 25 Signals for the acetyl and ring methyl groups.

Mass Spectrometry (MS, ESI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. libretexts.org

For this compound, electron impact (EI) ionization would likely produce a prominent molecular ion (M⁺) peak. The fragmentation pattern is often predictable for acetylated indoles. pjsir.orgscirp.org A characteristic fragmentation pathway involves the loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion, resulting in a significant peak at [M-15]⁺. scirp.org This ion can then lose a molecule of carbon monoxide (CO), leading to a further fragment at [M-15-28]⁺. scirp.orgresearchgate.net

Soft Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar or thermally labile analogs. It typically produces a protonated molecule [M+H]⁺ or other adducts, allowing for the determination of the molecular weight with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the compound's elemental formula. rsc.org This is a critical step in confirming the identity of a newly synthesized analog. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful tool for analyzing mixtures and purifying compounds. bldpharm.com

Table 2: Predicted Mass Spectral Fragments for this compound

Ion m/z (Predicted) Description
[M]⁺ 235.10 Molecular Ion
[M-15]⁺ 220.08 Loss of a methyl radical (•CH₃) from the acetyl group.
[M-43]⁺ 192.08 Loss of the entire acetyl group (•COCH₃) or sequential loss of •CH₃ and CO.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent method for identifying the functional groups present in a molecule. mdpi.com

The IR spectrum of this compound and its analogs would exhibit several characteristic absorption bands. A strong, sharp absorption band between 1660 and 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the acetyl group's ketone. nih.gov The N-H stretching vibration of the indole ring typically appears as a moderate to sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. Bending vibrations for C-H bonds and stretching vibrations for C=C bonds within the aromatic rings give rise to a complex pattern of absorptions in the "fingerprint region" (below 1600 cm⁻¹). researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound Analogs

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
Indole N-H Stretch 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 3000 Medium
Ketone C=O Stretch 1660 - 1700 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the benzo[e]indole core is a strong chromophore, leading to characteristic absorption bands in the UV region. Indole and its derivatives typically exhibit two main absorption bands, often denoted as the ¹Lₐ and ¹Lₑ transitions. nih.gov

For the benzo[e]indole system, these absorptions are expected to be red-shifted (bathochromic shift) compared to simple indole due to the extended conjugation. acs.orgnih.gov The presence of an electron-withdrawing acetyl group conjugated with the indole ring can further influence the position and intensity of the absorption maxima (λₘₐₓ). core.ac.uk The solvent can also play a significant role, with more polar solvents often causing shifts in the absorption bands.

Fluorescence Spectroscopy

The indole ring system is naturally fluorescent, making fluorescence spectroscopy a sensitive technique for studying these molecules. researchgate.net The emission properties are highly dependent on the molecular structure and the local environment. nih.gov

The extended conjugation of the benzo[e]indole ring system is expected to result in fluorescence emission at longer wavelengths compared to simpler indoles. The substitution pattern on the ring and the nature of the solvent can significantly alter the fluorescence quantum yield and the position of the emission maximum. core.ac.uk For some related fused heterocyclic systems, such as pyranoindoles, large Stokes shifts (the difference between the absorption and emission maxima) have been observed, which is a property of interest for applications in materials science and as fluorescent probes. nih.gov

Table 4: Typical Photophysical Properties of Indole Derivatives This table provides a general comparison based on literature for various indole compounds.

Compound Type Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Key Features
Indole (in nonpolar solvent) ~270-290 ~310-330 Exhibits vibronic structure. nih.govnih.gov
Substituted Indoles Varies with substituent Varies Electron-withdrawing groups can cause red shifts. core.ac.uk
Fused Indole Systems > 290 > 350 Extended conjugation leads to bathochromic shifts. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable data about molecular structure, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the solid-state structure. This technique provides precise coordinates for each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. researchgate.net

For an analog of this compound, a crystal structure analysis would confirm the connectivity and reveal the three-dimensional conformation of the molecule. It would also provide insight into the intermolecular forces that govern the crystal packing, such as hydrogen bonding and π-π stacking. In closely related structures, like 1-(5-methyl-1H-indol-6-yl)ethan-1-one, molecules are linked into dimers via N–H···O hydrogen bonds between the indole N-H group and the acetyl carbonyl oxygen of an adjacent molecule. researchgate.net The planarity of the fused ring system is another key feature that would be confirmed by X-ray analysis. nih.gov This information is crucial for understanding the material properties and for rational drug design where molecular shape is paramount.

Table 5: Illustrative Crystallographic Data for a Related Indole Structure Data based on the reported structure of 1-(5-methyl-1H-indol-6-yl)ethan-1-one as an example.

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Key Intermolecular Interaction N–H···O Hydrogen Bonds
Molecular Arrangement Forms hydrogen-bonded dimers.
Reference researchgate.net

Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthesized compounds, including derivatives of the benzo[e]indole scaffold. bjbms.org This method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. bjbms.org For indole derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed method. sielc.comcetjournal.it

In a typical RP-HPLC setup for analyzing benzo[e]indole analogs, a nonpolar stationary phase, such as a C18 column, is used. cetjournal.it The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous component, often with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape and resolution. sielc.comcetjournal.it The components of the sample are separated based on their hydrophobicity; less polar compounds are retained longer on the column.

The purity of a sample is determined by integrating the area of the chromatographic peaks detected, most commonly by a UV-Vis detector set at a wavelength where the compound of interest strongly absorbs. The purity is then expressed as the percentage of the main peak area relative to the total area of all detected peaks. For pharmaceutical applications, a purity level of 95% or higher is often required.

Below is a table representing typical data obtained from an HPLC analysis for a synthesized analog of this compound.

ParameterValue
Column C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Retention Time (Main Peak) 7.5 min
Purity (%) 98.9%

This interactive table showcases a representative HPLC method and result for purity assessment. The specific conditions can be optimized for different analogs.

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. This destructive method provides the mass percentages of each element, which are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the experimental and calculated values serves as strong evidence for the compound's structure and empirical formula. nih.gov

The process involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From these measurements, the percentage of C, H, and N in the original sample is calculated. For many heterocyclic compounds, including indole derivatives, the experimental values are expected to be within ±0.4% of the theoretical values to confirm the proposed structure. nih.govekb.eg

For the parent compound, this compound, the molecular formula is C₁₅H₁₃NO. The theoretical and hypothetical experimental results from an elemental analysis are presented below.

ElementTheoretical %Experimental %
Carbon (C) 80.6980.51
Hydrogen (H) 5.875.91
Nitrogen (N) 6.276.22

This interactive table provides a comparison of theoretical and found values from elemental analysis, a critical step for compositional confirmation of a synthesized compound.

The close agreement between the theoretical and experimental percentages in the table above would confirm the elemental composition of the synthesized this compound, providing crucial validation of its molecular formula.

Derivatization and Chemical Modification Strategies of 1 6 Methyl 3h Benzo E Indol 2 Yl Ethanone

Introduction of Halogen Substituents (e.g., Bromination)

The introduction of halogen atoms, particularly bromine, onto the benzo[e]indole scaffold can significantly influence the electronic properties and metabolic stability of the molecule. While direct bromination studies on 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone are not extensively documented, the reactivity of the indole (B1671886) nucleus is well-established, providing a basis for predicting the likely outcomes of electrophilic halogenation.

In general, electrophilic substitution reactions on indole derivatives are highly regioselective. The electron-rich pyrrole (B145914) ring is more susceptible to attack than the benzene (B151609) ring. The C3 position is the most nucleophilic and typically the primary site of electrophilic attack. However, in the case of this compound, the C2 position is substituted with an ethanone (B97240) group, which may direct electrophiles to other positions on the pyrrole or benzene rings.

A plausible route for the synthesis of bromo-derivatives of this compound could involve a multi-step synthesis starting from a brominated indole precursor. For instance, a synthetic pathway for a 6-bromoindole (B116670) derivative has been described involving a Friedel-Crafts reaction, followed by amidation, reduction, and protection steps google.com. This suggests that building the desired molecule from a halogenated starting material is a viable strategy.

Table 1: Potential Bromination Strategies for Indole Scaffolds

Reagent/MethodPotential Outcome on Indole NucleusReference for General Methodology
N-Bromosuccinimide (NBS)Regioselective bromination, typically at the most activated position.General Organic Chemistry Principles
Bromine (Br₂) in a suitable solventCan lead to mono- or poly-bromination depending on reaction conditions.General Organic Chemistry Principles
Friedel-Crafts acylation of a bromo-indole precursorAllows for the introduction of the ethanone group onto a pre-halogenated scaffold. google.com

It is important to note that the specific conditions and the resulting regioselectivity for the bromination of this compound would require experimental verification.

Alkoxylation and Related Ether Formations

The introduction of alkoxy groups can enhance the lipophilicity and membrane permeability of a molecule, which can be advantageous for its biological activity. A common method for the formation of ethers is the Williamson ether synthesis. This reaction involves the reaction of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether byjus.comwikipedia.orgmasterorganicchemistry.comyoutube.comfrancis-press.com.

For this compound to undergo a Williamson ether synthesis, a hydroxyl group would need to be present on the benzo[e]indole core. If a hydroxy-substituted analog of the target compound were available, it could be deprotonated with a base like sodium hydride to form the corresponding alkoxide. This alkoxide could then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired alkoxy derivative.

Another approach to synthesizing alkoxyindoles involves a one-pot reaction sequence starting from appropriate precursors. For instance, a method for the synthesis of multisubstituted 1-alkoxyindoles has been reported that involves nitro reduction, intramolecular condensation, and in situ alkylation of the resulting 1-hydroxyindole (B3061041) intermediate nih.gov. While this method does not start from a pre-formed indole, it highlights a synthetic strategy for obtaining alkoxy-functionalized indole rings.

Table 2: Plausible Williamson Ether Synthesis for a Hypothesized Hydroxy-benzo[e]indole Derivative

Reactant 1Reactant 2BaseProductGeneral Methodology Reference
Hydroxy-1-(6-methyl-3H-benzo[e]indol-2-yl)ethanoneAlkyl Halide (R-X)Sodium Hydride (NaH)Alkoxy-1-(6-methyl-3H-benzo[e]indol-2-yl)ethanone byjus.comwikipedia.orgmasterorganicchemistry.comyoutube.comfrancis-press.com

The feasibility of this strategy is contingent on the synthesis of a suitable hydroxylated precursor of this compound.

Conjugation with Biomolecules (e.g., Monosaccharide Amines)

Conjugating therapeutic agents with biomolecules, such as monosaccharides, is a strategy to improve their solubility, bioavailability, and target specificity. The coupling of a modified 1,1,2-trimethyl-1H-benzo[e]indole with monosaccharide amines has been successfully demonstrated dergipark.org.tr. This provides a strong precedent for the potential conjugation of this compound with similar biomolecules.

The reported strategy involves a two-step process. First, the benzo[e]indole is functionalized using a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce reactive aldehyde groups, producing a malonaldehyde derivative. In the second step, this functionalized intermediate is coupled with a monosaccharide amine, such as 2-deoxy-2-amino-D-glucose or 6-deoxy-6-amino-D-glucose, via a condensation reaction to form a Schiff base dergipark.org.tr.

Table 3: Example of Conjugation of a Benzo[e]indole Derivative with a Monosaccharide Amine

Benzo[e]indole DerivativeFunctionalization ReactionCoupling PartnerResulting ConjugateReference
1,1,2-trimethyl-1H-benzo[e]indoleVilsmeier-Haack reaction to form a malonaldehyde derivative2-deoxy-2-amino-D-glucoseMono- or di-substituted glycoconjugate dergipark.org.tr

This methodology suggests that if the ethanone group on this compound can be modified to an appropriate reactive handle, or if the benzo[e]indole core itself can be functionalized, conjugation with monosaccharide amines is a feasible derivatization strategy.

Deuterium (B1214612) Labeling and its Research Implications

Deuterium labeling, the replacement of hydrogen atoms with their heavier isotope deuterium, is a valuable tool in pharmaceutical research. It can be used to study reaction mechanisms, trace metabolic pathways, and in some cases, improve the pharmacokinetic profile of a drug by slowing its metabolism (the kinetic isotope effect).

Methods for the programmable deuteration of indoles have been developed, which could potentially be applied to this compound nih.gov. These methods allow for selective deuterium incorporation at specific positions of the indole ring under mild conditions. For example, palladium catalysis in the presence of deuterated acetic acid can achieve hydrogen-deuterium exchange at the C2 and C3 positions of indoles. Furthermore, metal-free, acid-mediated deuteration can lead to selective isotope incorporation at the C3 position nih.gov.

Another study demonstrated the hydrogen-deuterium exchange of indole-3-propionic acid using deuterated trifluoromethanesulfonic acid, resulting in deuterium incorporation at the C2, C4, C5, C6, and C7 positions of the indole ring, as well as on the propionic acid side chain arkat-usa.org.

Table 4: Potential Deuterium Labeling Strategies for the Indole Core

MethodDeuterium SourcePotential Labeling Sites on Indole RingGeneral Methodology Reference
Palladium CatalysisDeuterated Acetic Acid (CD₃CO₂D)C2, C3 nih.gov
Acid-Mediated ExchangeDeuterated Acetic Acid (CD₃CO₂D)C3 nih.gov
Acid-Mediated ExchangeDeuterated Trifluoromethanesulfonic Acid (TfOD)C2, C4, C5, C6, C7 arkat-usa.org

The application of these methods to this compound would likely result in deuterium incorporation at various positions on the benzo[e]indole core and potentially on the methyl group of the ethanone substituent, depending on the specific reaction conditions. Such deuterated analogs would be invaluable for in vitro and in vivo metabolic studies.

Computational and Theoretical Studies on 1 6 Methyl 3h Benzo E Indol 2 Yl Ethanone and Its Congeners

Quantum Chemical Calculations (e.g., Density Functional Theory for NMR Spectra Simulation)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and spectroscopic properties of molecules. For benzo[e]indole derivatives, DFT methods are employed to predict stable conformations and to simulate various spectroscopic data, which can then be compared with experimental results for structural validation.

DFT studies have been successfully performed on a range of indole (B1671886) derivatives to calculate their heats of formation and to evaluate relative stability. niscpr.res.in Methods like the B3LYP functional with a 6-31G basis set are commonly used for these calculations. niscpr.res.inniscpr.res.in Such studies can determine the optimized molecular geometry, analyze frontier molecular orbitals (HOMO-LUMO), and map the molecular electrostatic potential (MEP), which is crucial for understanding reactive sites. nih.gov

A significant application of DFT is the simulation of Nuclear Magnetic Resonance (NMR) spectra. By calculating nuclear shielding constants using approaches like the Gauge-Including Atomic Orbital (GIAO) method, researchers can predict ¹H and ¹³C NMR chemical shifts. mdpi.com This synergy between theoretical calculations and experimental NMR is a powerful tool for correcting spectral assignments and confirming the structures of complex heterocyclic molecules, including various benzo-derivatives. mdpi.comruc.dk For a molecule like 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone, DFT could be used to predict the chemical shifts of its protons and carbons, aiding in its definitive structural characterization.

Table 1: Illustrative DFT-Calculated Parameters for Indole Derivatives

Parameter Typical Method Information Obtained Relevance to Benzo[e]indoles
Heat of Formation (HOF) DFT (e.g., B3LYP/6-31G) Thermodynamic stability of the molecule. niscpr.res.in Predicts the relative stability of different isomers or substituted congeners.
HOMO-LUMO Energy Gap DFT Electronic excitability, chemical reactivity. niscpr.res.in Indicates potential for charge transfer and involvement in chemical reactions.
NMR Chemical Shifts DFT (GIAO) Predicted ¹H and ¹³C NMR spectra. mdpi.com Aids in the structural confirmation and assignment of experimental NMR data.

| Molecular Electrostatic Potential (MEP) | DFT | Electron density distribution, sites for electrophilic/nucleophilic attack. nih.gov | Helps predict how the molecule might interact with biological receptors or other molecules. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor interaction.

For indole derivatives, docking studies have been conducted to explore their potential as inhibitors of various enzymes or as ligands for specific receptors. jocpr.com The process involves preparing the 3D structure of the ligand, such as a congener of this compound, and the crystal structure of the target protein, often obtained from the Protein Data Bank (PDB). jocpr.comnih.gov Software like AutoDock or PyRx is then used to predict the binding mode and estimate the binding affinity, often expressed as a binding energy score (kcal/mol). jocpr.commdpi.comthieme-connect.com

Studies on related indole scaffolds have shown interactions with various targets, including enzymes like cyclooxygenase-2 (COX-2) and protein kinases, or receptors such as the serotonin (B10506) 5-HT receptors. researchgate.netnih.gov The simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site of the target. nih.gov For example, docking studies on indole-imidazolidine-2-thione derivatives identified strong binding to monoamine oxidase, with binding energies of -4.76 kcal/mol for some compounds. researchgate.net These insights are critical for understanding the mechanism of action and for designing more potent and selective molecules.

Table 2: Example of Molecular Docking Results for Indole Derivatives Against a Hypothetical Kinase Target

Compound Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Indole Congener A -9.2 Lys15, Asp132 Arene-cation, Hydrogen bond. mdpi.com
Indole Congener B -8.5 Arg96, Ser95 Arene-cation, Hydrogen bond. mdpi.com

| Indole Congener C | -7.8 | Glu138 | Hydrogen bond. mdpi.com |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies based on Computational Models

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) is a key computational approach used to develop mathematical models that describe these relationships. nih.gov

For classes of compounds including indole and benzofuran (B130515) derivatives, QSAR models have been developed to predict their activity against targets like histone lysine (B10760008) methyltransferase (HKMT). researchgate.neteurjchem.com These models are built using a set of known compounds and their experimentally measured activities (e.g., IC₅₀ values). Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. Using statistical methods like Multiple Linear Regression (MLR), a relationship is established between these descriptors and the biological activity. researchgate.net

A robust QSAR model, validated through internal and external tests, can be used to predict the activity of new, unsynthesized compounds. researchgate.neteurjchem.com For example, a QSAR model for a series of benzofuran and indole derivatives showed good predictive power with a high correlation coefficient (R² = 0.9328). researchgate.net Such models can identify which structural features or physicochemical properties (e.g., electronic properties, hydrophobicity) are crucial for activity. researchgate.net This information provides a rational basis for designing new congeners of this compound with potentially enhanced biological effects.

Prediction of Molecular Descriptors and Physicochemical Parameters (e.g., pKa, LogP)

The pharmacokinetic profile of a potential drug candidate—its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is largely determined by its physicochemical properties. alliedacademies.org Computational tools are routinely used to predict key molecular descriptors and parameters like pKa (acid dissociation constant) and LogP (octanol-water partition coefficient, a measure of lipophilicity) early in the drug discovery process.

For indole derivatives, in silico ADMET studies are performed to assess their drug-likeness. alliedacademies.org Various software and web servers can calculate a wide range of descriptors, including molecular weight, number of hydrogen bond donors/acceptors, and polar surface area. These parameters are often evaluated against empirical rules, such as Lipinski's Rule of Five, to predict oral bioavailability. researchgate.net

Predicting LogP and pKa is particularly important. blackthorn.ai LogP influences a compound's solubility, permeability across biological membranes, and binding to plasma proteins. oaepublish.com The pKa value determines the ionization state of a molecule at a given pH, which affects its absorption and distribution. Machine learning and other advanced computational models are continuously being developed to improve the accuracy of these predictions, even for complex chemical structures. blackthorn.aioaepublish.com For this compound, predicting these parameters would be a crucial first step in evaluating its potential as a bioactive agent.

Table 3: Commonly Predicted Molecular Descriptors for Drug Discovery

Descriptor Definition Importance in Pharmacology
LogP Logarithm of the partition coefficient between octanol (B41247) and water. Measures lipophilicity; affects absorption, distribution, and metabolism. oaepublish.com
pKa Acid dissociation constant. Determines the ionization state at physiological pH, influencing solubility and receptor binding. blackthorn.ai
Molecular Weight (MW) The mass of one mole of the substance. A key parameter in drug-likeness rules (e.g., Lipinski's rule suggests MW < 500). alliedacademies.org
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms in a molecule. Correlates with passive molecular transport through membranes and bioavailability.

| Hydrogen Bond Donors/Acceptors | Number of N-H, O-H bonds and N, O atoms, respectively. | Influences binding to biological targets and solubility. |

Mechanistic Investigations and in Vitro Biological Evaluation of 1 6 Methyl 3h Benzo E Indol 2 Yl Ethanone Analogs

Antineoplastic and Antiproliferative Activity Research

Research into the antineoplastic and antiproliferative activities of benzo[e]indole derivatives, including analogs of 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone, has identified several key mechanisms through which these compounds exert their cytotoxic effects against cancer cells. These investigations are crucial for understanding their potential as therapeutic agents and for the development of novel, more effective anticancer drugs. The primary mechanisms of cytotoxicity involve the disruption of fundamental cellular processes, leading to cell death and the inhibition of tumor growth.

The cytotoxic effects of these compounds are multifaceted, targeting various cellular pathways and components essential for cancer cell survival and proliferation. The following sections detail the specific mechanisms that have been investigated.

A primary mechanism by which many anticancer agents, including indole (B1671886) derivatives, eliminate cancer cells is through the induction of apoptosis, or programmed cell death. nih.gov This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Caspase Activation: Apoptosis is often executed by a family of cysteine proteases called caspases. nih.gov Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3 and -7), which then cleave a multitude of cellular substrates, leading to the dismantling of the cell. nih.govnih.gov Studies on various cytotoxic compounds demonstrate that an increase in caspase-3 activity is a key indicator of apoptosis. researchgate.net For instance, treatment of cancer cells with certain therapeutic agents leads to a measurable increase in the expression of cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase (PARP), confirming the activation of the caspase cascade. mdpi.com

Annexin V Binding: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. ias.ac.in Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye, such as FITC. nih.gov Flow cytometry analysis using Annexin V-FITC and propidium (B1200493) iodide (PI) staining allows for the differentiation between viable cells, early apoptotic cells (Annexin V positive, PI negative), and late apoptotic or necrotic cells (Annexin V and PI positive). ias.ac.in Research on various anticancer compounds shows a significant, dose-dependent increase in the population of Annexin V-positive cells following treatment, providing strong evidence of apoptosis induction. ias.ac.inmdpi.com

Apoptosis Induction by an Analog Compound in REM134 Cancer Cells
Treatment Concentration (µM)Total Apoptotic Cells (%)
0 (Control)5.14
10023.60
20028.75

Data derived from a study on a benzo rsc.orgmdpi.comoxepino[3,2-b] pyridine (B92270) derivative, an analog structure, in REM134 canine mammary cancer cells. mdpi.com

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is another significant mechanism of cytotoxicity for many anticancer agents. mdpi.com ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. mdpi.com While moderate levels of ROS can promote cancer cell survival, high concentrations can overwhelm the cell's antioxidant defenses and trigger apoptosis. mdpi.com

Studies have shown that certain indole-based derivatives can cause a marked increase in intracellular ROS levels in cancer cells. frontiersin.org This accumulation of ROS contributes to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. nih.gov The loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm are often observed following ROS generation, which in turn activates the caspase cascade. nih.gov The therapeutic strategy of elevating ROS levels is a core mechanism for several conventional cancer therapies. mdpi.com

The microtubule network is essential for various cellular functions, including the maintenance of cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. nih.gov Microtubules are dynamic polymers composed of α,β-tubulin heterodimers. nih.gov Agents that interfere with microtubule dynamics, either by stabilizing or destabilizing the polymers, are potent anticancer drugs. nih.gov

Several indole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds often bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of tubulin heterodimers into microtubules. rsc.orgnih.gov This disruption of microtubule formation leads to a dysfunctional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. rsc.orgnih.gov Analogs such as 2-phenylindole (B188600) derivatives have demonstrated strong inhibitory activity against tubulin assembly. nih.gov

Tubulin Polymerization Inhibitory Activity of an Indole Analog
CompoundTubulin Polymerization IC₅₀ (µM)Antiproliferative IC₅₀ (A549 cells, µM)
Analog 6q1.980.15

Data from a study on 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives. rsc.org

By disrupting microtubule dynamics, analogs of this compound can effectively halt the cell cycle. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. The spindle assembly checkpoint, for example, prevents cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle.

As potent inhibitors of tubulin polymerization, these compounds prevent the formation of a proper spindle. nih.gov This failure activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle. rsc.orgnih.govnih.gov This cell cycle arrest prevents the cancer cells from dividing and proliferating. If the damage cannot be repaired, the prolonged arrest ultimately triggers the apoptotic pathway, leading to cell death. nih.gov Studies on related indole compounds have shown that treatment at nanomolar concentrations can arrest over 80% of HeLa cells in the G2/M phase. nih.gov

Chronic inflammation is a known hallmark of cancer, and many tumors thrive in a microenvironment rich in proinflammatory cytokines. mdpi.com Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a significant role in inflammation, immune regulation, and tumorigenesis. mdpi.comnih.gov High levels of IL-6 are associated with tumor growth, metastasis, and resistance to therapy in various cancers. mdpi.com

Certain compounds with anti-inflammatory properties have been shown to inhibit the production and bioactivity of IL-6. nih.govnih.gov By suppressing the release of IL-6 and blocking its signaling pathways (such as the IL-6/STAT3 pathway), these agents can alter the tumor microenvironment, making it less conducive to cancer cell growth and survival. mdpi.com The inhibition of IL-6 production represents a potential mechanism by which benzo[e]indole analogs could exert their antineoplastic effects, linking anti-inflammatory and anticancer activities. nih.gov

In Vitro Antiproliferative Activity Assessment in Various Cancer Cell Lines

The antiproliferative potential of benzo[e]indole derivatives has been evaluated against a panel of human cancer cell lines. While specific data for this compound is not extensively documented in publicly available literature, studies on analogous benzo[f]indole-4,9-dione derivatives have demonstrated significant cytotoxic effects. For instance, four new benzo[f]indole-4,9-dione derivatives were shown to reduce the viability of triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 cell line. nih.gov This activity is reportedly mediated through the induction of reactive oxygen species (ROS) accumulation, leading to apoptosis via the intrinsic pathway, involving the activation of caspase 9 and an increase in the Bax/Bcl-2 ratio. nih.gov These findings suggest that the broader class of benzoindole compounds warrants further investigation for its anticancer properties.

Interactive Table: In Vitro Antiproliferative Activity of Benzo[f]indole-4,9-dione Analogs No specific IC50 values were provided in the source.

Compound Cancer Cell Line Effect
LACBio1 MDA-MB-231 Decreased cell viability, induced apoptosis
LACBio2 MDA-MB-231 Decreased cell viability, induced apoptosis
LACBio3 MDA-MB-231 Decreased cell viability, induced apoptosis

Antimicrobial Research

The antimicrobial properties of indole derivatives are well-established, and researchers are actively exploring the potential of benzo[e]indole analogs in this domain.

Antibacterial Spectrum and Efficacy (e.g., Gram-positive and Gram-negative bacteria)

Antifungal Spectrum and Efficacy

Similar to the antibacterial research, specific antifungal data for this compound analogs is limited. However, the aforementioned study on indole derivatives also highlighted their antifungal potential, particularly against Candida albicans and Candida krusei, with MIC values also in the range of 3.125-50 µg/mL. nih.gov This suggests that the indole scaffold is a promising starting point for the development of novel antifungal agents.

Anti-biofilm Formation Studies

Research into the anti-biofilm capabilities of benzo[e]indole derivatives is an emerging area. While direct studies on this compound are not available, related indole compounds have been investigated for their ability to inhibit biofilm formation, a key virulence factor in many chronic infections.

Antioxidant Activity Research

The antioxidant potential of heterocyclic compounds is of significant interest due to the role of oxidative stress in numerous diseases.

Radical Scavenging Mechanisms (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate antioxidant activity. While specific DPPH assay results for this compound were not found, a study on Mannich bases of dehydrozingerone (B89773) derivatives reported IC50 values for DPPH radical scavenging ranging from 50.23 µM to 147.64 µM. jyoungpharm.org This indicates that related phenolic compounds possess significant antioxidant capabilities. The presence of a phenolic hydroxyl group is often crucial for this activity, as it can donate a hydrogen atom to scavenge free radicals. jyoungpharm.org The structural features of benzo[e]indole analogs will likely influence their radical scavenging potential.

Metal Ion Chelating Properties

The ability of a compound to chelate metal ions is a significant factor in its potential biological activity. Indole derivatives have demonstrated the capacity to form complexes with various transition metal ions, a property that can influence their therapeutic effects. nih.govpreprints.org The coordination of indole derivatives with metal ions has garnered increasing attention in the field of medicinal chemistry. nih.gov Synthetic indole–phenolic compounds have been evaluated for their neuroprotective properties, with each demonstrating metal-chelating capabilities, particularly in sequestering copper ions. researchgate.net

The indole scaffold can act as a ligand, forming complexes with metals such as cobalt, nickel, copper, and palladium. nih.gov For instance, (E)-2-(1H-indol-3yl)diazenyl)thiazole has been used as a starting ligand to synthesize novel cobalt, nickel, copper, and palladium derivatives. nih.gov In these complexes, the metal ions exhibit different geometries, with most adopting an octahedral geometry, while Pd(II) assumes a square-planar configuration. nih.gov

Furthermore, the interaction with metal ions is a key mechanism for the inhibitory activity of certain indole derivatives against enzymes like HIV-1 integrase. Indole-β-diketo acids, for example, are believed to exert their inhibitory effect through the chelation of two magnesium ions (Mg²⁺) within the active site of the enzyme. This interaction is crucial for disrupting the catalytic activity of the integrase.

Reducing Power Assessment

The reducing power of a compound is a key indicator of its antioxidant potential. Various in vitro assays are employed to evaluate the antioxidant activity of indole derivatives, including the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferrous ion (Fe²⁺) chelating assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov

A study on C-3 substituted indole derivatives demonstrated that their antioxidant activity is influenced by the nature of the substituent. nih.gov The heterocyclic nitrogen atom in the indole ring, with its free electron pair, acts as an active redox center, and the delocalization of this electron pair within the aromatic system is crucial for the antioxidant activity of these derivatives. nih.gov For instance, derivatives with a pyrrolidinedithiocarbamate moiety have shown significant activity as radical scavengers and Fe³⁺-Fe²⁺ reducers. nih.gov

Ethenyl indoles have also been studied for their antioxidant properties, with their activity being dependent on the substituents. rsc.org Those with electron-donating groups exhibit antioxidant properties comparable to vitamin E, while those with strong electron-withdrawing groups show weak or no activity. rsc.org The mechanism for their free radical quenching activity is suggested to be through hydrogen and/or electron and proton transfer. rsc.org

The FRAP assay is a common method used to assess the reducing power of compounds by measuring the reduction of a colorless Fe³⁺-TPTZ complex to an intense blue Fe²⁺-TPTZ complex. mdpi.com This assay has been used to evaluate the antioxidant capacity of various compounds, including phenolic acids, which are known for their antioxidant properties. mdpi.com

Investigation of Other Pharmacological Mechanisms

Beyond their metal-chelating and reducing properties, analogs of this compound have been investigated for their potential activity against a range of other pharmacological targets.

NMDA Receptor Ligand Activity

N-methyl-D-aspartate (NMDA) receptors are crucial in the central nervous system, and their antagonists have shown therapeutic potential. nih.gov A novel indolyl compound, 2-(1,1-Dimethyl-1,3-dihydro-benzo[e]indol-2-ylidene)-malonaldehyde (DDBM), a close analog of the subject compound, has demonstrated notable binding to the NMDA receptor. nih.govresearchgate.net Computational docking studies have shown that DDBM antagonizes the binding sites of the NMDA receptor at lower docking energies compared to other molecules. nih.govresearchgate.net This suggests that indolyl compounds like DDBM have the potential to be developed as novel anticonvulsants due to their robust anticonvulsive activity. nih.gov

Furthermore, a series of indole-2-carboxylate (B1230498) derivatives have been synthesized and evaluated for their ability to inhibit NMDA receptor activity through the associated glycine (B1666218) modulatory site. nih.gov Compounds with a chloro group at the C-6 position and a polar, hydrogen-bond-accepting group at the C-3 position of the indole ring exhibited the highest affinity for the glycine binding site. nih.gov These compounds acted as NMDA receptor antagonists, and their antagonism was found to be competitive with glycine. nih.gov

HIV-1 Integrase Inhibition

HIV-1 integrase is a critical enzyme for viral replication, making it an attractive target for antiretroviral therapy. mdpi.com A series of substituted indole-β-diketo acids have been synthesized and shown to exhibit anti-integrase activity at low micromolar concentrations. unifi.it These compounds demonstrated varied selectivity against the strand transfer process of the integrase. unifi.it The inhibitory potency of these compounds was found to be influenced by the size of the substituent at position 1 of the indole ring, with larger substituents leading to higher activity. unifi.it

Computational studies suggest that these indole-β-diketo acid derivatives interact extensively with the essential amino acids in the active site of the HIV-1 integrase. unifi.it Labdane analogs containing o-quinol, catechol, and hydroquinone (B1673460) moieties have also been synthesized and evaluated for their anti-HIV-1 activity, with some showing efficacy against HIV-1 integrase. nih.gov

Anti-Trypanosoma cruzi Activity

The indole moiety is a key structural feature in compounds with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The indole structure is considered pivotal for the trypanocidal activity of certain compound classes, such as N5-substituted paullones. nih.gov The removal of the indole moiety from these compounds leads to a complete loss of their inhibitory activity against the parasite. nih.gov

Various indole derivatives have been investigated for their potential as anti-trypanosomal agents. This includes halo-substituted L-tryptophan derivatives, where 7-substituted compounds generally exhibit higher potency compared to their 5- and 6-substituted counterparts. mdpi.com The structure-activity relationship studies of substituted azaindoles as inhibitors of Trypanosoma brucei have also been explored, indicating that specific substitutions on the indole ring are crucial for potent activity. acs.org

DENV2 Inhibitory Activity

The indole scaffold has emerged as a promising basis for the development of inhibitors against the dengue virus (DENV). researchgate.net A 3-acyl-indole derivative was identified as a novel inhibitor of DENV serotype 2 (DENV-2) through a phenotypic antiviral screen. sci-hub.ru Subsequent structure-activity relationship studies led to the discovery of new derivatives with improved potency against DENV-2 and activity in the nanomolar to micromolar range against other DENV serotypes. sci-hub.ru

A novel class of indole alkaloid derivatives has also been identified with good antiviral activity against both dengue and Zika viruses. nih.govresearchgate.net These compounds, which are intermediates in the synthesis of ervatamine-silicine indole alkaloids, have a tetracyclic structure with an indole and a piperidine (B6355638) fused to a seven-membered carbocyclic ring. nih.govresearchgate.net Structure-activity relationship studies have highlighted the importance of a substituent at the C-6 position for the antiviral activity of these molecules. nih.govresearchgate.net

5-HT6 Receptor Antagonism

The 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a significant target for the development of therapeutic agents for cognitive disorders. Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for learning and memory.

The evaluation of novel compounds, hypothetically including analogs of this compound, for 5-HT6 receptor antagonism involves determining their ability to bind to the receptor and to inhibit the downstream signaling cascade initiated by the natural ligand, serotonin (B10506). The affinity of a compound for the 5-HT6 receptor is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Functional antagonism is assessed by measuring the compound's ability to block the serotonin-induced increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist that inhibits 50% of the maximal response induced by an agonist.

Structure-activity relationship (SAR) studies of various indole-based compounds have provided insights into the structural requirements for potent 5-HT6 receptor antagonism. These studies often explore modifications of the core indole structure, the nature and position of substituents, and the properties of any side chains to optimize both affinity and functional activity. For a hypothetical series of this compound analogs, SAR exploration would likely involve modifications at the methyl group on the benzo[e]indole core, alterations of the ethanone (B97240) moiety, and the introduction of various substituents on the aromatic rings.

The following interactive table illustrates the type of data that would be generated from such studies for a series of hypothetical analogs.

Compound IDR1-substitutionR2-substitution5-HT6 Ki (nM)5-HT6 IC50 (nM)
Analog 1HH150350
Analog 26-FH75180
Analog 36-ClH50120
Analog 46-CH3CH3200450
Analog 56-OCH3H90210

In Vitro Biological Assay Methodologies Employed

The in vitro biological evaluation of compounds for 5-HT6 receptor antagonism employs a range of standardized and robust assay methodologies. These assays are crucial for determining the affinity, potency, and functional activity of the test compounds.

Radioligand Binding Assays:

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays are typically performed using cell membranes prepared from cell lines that recombinantly express the human 5-HT6 receptor, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.

The fundamental principle of a competitive binding assay involves the competition between a radiolabeled ligand with known high affinity for the 5-HT6 receptor (e.g., [3H]-LSD or [3H]-serotonin) and the unlabeled test compound. The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. The amount of radioligand bound to the receptor is then measured, typically by scintillation counting after separating the bound and free radioligand through filtration.

The data from these experiments are used to generate a competition curve, from which the IC50 value of the test compound is determined. The IC50 value is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Functional Assays (cAMP Accumulation Assays):

Since the 5-HT6 receptor is positively coupled to adenylyl cyclase, its activation by an agonist leads to an increase in the intracellular concentration of cyclic AMP (cAMP). Functional assays for 5-HT6 receptor antagonists, therefore, measure the ability of a test compound to inhibit this agonist-induced cAMP production.

These assays are also conducted in cell lines stably expressing the human 5-HT6 receptor. The cells are typically pre-incubated with the test compound at various concentrations before being stimulated with a known 5-HT6 receptor agonist, such as serotonin. After a specific incubation period, the cells are lysed, and the intracellular cAMP levels are quantified.

Several methods are available for measuring cAMP levels, including:

Homogeneous Time-Resolved Fluorescence (HTRF): This is a widely used method that relies on fluorescence resonance energy transfer (FRET) between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The signal is inversely proportional to the amount of cAMP produced in the cells.

Enzyme-Linked Immunosorbent Assay (ELISA): This is a competitive immunoassay where the cAMP in the cell lysate competes with a fixed amount of enzyme-labeled cAMP for binding to a limited number of anti-cAMP antibody binding sites.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay involves the competition between cellular cAMP and a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to acceptor beads and streptavidin-coated donor beads.

The results of these functional assays provide the IC50 value for the antagonist, which is a measure of its potency in inhibiting the receptor's function. By performing these assays, researchers can characterize the pharmacological profile of novel compounds and identify promising candidates for further development.

Despite a comprehensive search for scientific literature, there is currently insufficient publicly available research on the specific chemical compound This compound to generate a detailed article on its advanced applications in materials science and related fields as per the requested outline.

The search for information regarding its use as an organic solar cell sensitizer, a biomolecule marker, a photosensitizer for photodynamic research, and its light-emitting properties did not yield specific studies or data for this particular compound. While the broader class of benzo[e]indole and indole derivatives has shown promise in these areas, the explicit focus on "this compound" as mandated by the instructions cannot be fulfilled with the currently accessible scientific data.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres strictly to the provided outline and focuses solely on the requested compound. Further research and publication on the specific properties and applications of "this compound" would be required to address the topics outlined.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of research into 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone and its derivatives is intrinsically linked to the availability of efficient and sustainable synthetic methods. Current synthetic strategies for indole (B1671886) and benzoindole cores often rely on classical methods that may involve harsh reaction conditions, multi-step procedures, and the use of hazardous reagents. Future efforts should be directed towards the development of greener and more atom-economical synthetic routes.

Key areas for development include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. uminho.pt The application of microwave-assisted techniques to classical reactions like the Fischer indole synthesis or modern cross-coupling strategies could provide rapid access to a library of this compound analogs. researchgate.netacs.org

Catalytic C-H Activation: Direct functionalization of C-H bonds is a highly sought-after strategy in modern organic synthesis as it avoids the pre-functionalization of starting materials. The development of transition-metal catalyzed C-H activation/annulation cascades could offer a highly efficient and step-economical route to functionalized benzo[e]indoles. mdpi.com

Carbonylative Approaches: Carbonylation reactions provide a direct method for the introduction of carbonyl functionalities. Exploring palladium-catalyzed carbonylative cyclization of appropriately substituted anilines and alkynes could offer a novel and efficient pathway to acetyl-substituted benzo[e]indoles. rsc.orgbldpharm.com

Green Solvents and Catalysts: The use of environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents, in combination with reusable nanocatalysts or organocatalysts, would significantly enhance the sustainability of benzo[e]indole synthesis. researchgate.netresearchgate.net

Synthetic StrategyPotential Advantages
Microwave-Assisted SynthesisRapid reaction times, higher yields, improved purity
Catalytic C-H ActivationHigh atom economy, reduced synthetic steps
Carbonylative ApproachesDirect introduction of the acetyl group
Green Solvents and CatalystsReduced environmental impact, catalyst recyclability

Elucidation of Comprehensive Structure-Activity/Property Relationships for Targeted Applications

A systematic exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound derivatives is crucial for their rational design for specific applications. The methyl group at the 6-position and the acetyl group at the 2-position are key handles for chemical modification, allowing for the fine-tuning of the compound's biological and physical properties.

Future research in this area should focus on:

Systematic Analog Synthesis: The synthesis of a diverse library of analogs by modifying the substituents on the benzo[e]indole core. This would involve variations in the nature and position of substituents on both the benzene (B151609) and pyrrole (B145914) rings.

Quantitative Structure-Activity Relationship (QSAR) Studies: The development of 2D and 3D-QSAR models can help to correlate the structural features of the compounds with their biological activities. uminho.pt This computational approach can guide the design of more potent and selective compounds.

Spectroscopic and Photophysical Characterization: A thorough investigation of the absorption and emission properties of these compounds is essential for their application in materials science. The effect of substituents on the electronic transitions (¹Lₐ and ¹Lₑ) and fluorescence quantum yields should be systematically studied. rsc.org

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular geometry, and reactivity of these compounds, aiding in the prediction of their properties and the rational design of new derivatives with desired characteristics.

Exploration of New Biological Targets and Mechanisms of Action

The indole nucleus is a common feature in a vast array of biologically active compounds, and benzo[e]indole derivatives are no exception. While the specific biological targets of this compound are not yet well-defined, related compounds have shown a range of promising activities, suggesting several avenues for future investigation.

Potential biological targets and mechanisms of action to be explored include:

Kinase Inhibition: Many indole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Benzo[e]pyridoindoles, for instance, have been identified as potent inhibitors of Aurora kinases. researchgate.netrsc.org Screening this compound and its analogs against a panel of kinases could reveal novel anticancer agents.

Receptor Binding: Indole derivatives have shown affinity for various receptors in the central nervous system, including the benzodiazepine (B76468) receptor. researchgate.net Investigating the interaction of these compounds with neuronal receptors could lead to the discovery of new therapeutic agents for neurological and psychiatric disorders.

Antimicrobial and Antiviral Activity: The indole scaffold is present in many natural and synthetic antimicrobial and antiviral agents. Evaluating the efficacy of this compound derivatives against a range of pathogens could identify new lead compounds for infectious diseases.

Enzyme Inhibition: Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as inhibitors of the CBP/EP300 bromodomain, a target in cancer therapy. nih.gov This suggests that the acetyl-benzo[e]indole core could also interact with other important enzymes.

Design of Advanced Functional Materials Based on Benzo[e]indole Cores

The extended π-system and tunable electronic properties of the benzo[e]indole core make it an attractive building block for the development of advanced functional materials with applications in organic electronics and sensing.

Future research in this domain should concentrate on:

Organic Light-Emitting Diodes (OLEDs): Benzo[g]indole-cored compounds have been successfully employed as deep-blue fluorescent materials in OLEDs. rsc.org The benzo[e]indole scaffold, with appropriate donor-acceptor substitutions, could also be explored for the development of efficient emitters for next-generation displays and lighting.

Fluorescent Probes and Sensors: The inherent fluorescence of many indole derivatives can be modulated by their environment or by interaction with specific analytes. Benzo[e]indole-based compounds have already shown promise as fluorescent probes for the detection of human serum albumin and nitroreductase, as well as for cyanide sensing. uminho.ptresearchgate.netresearchgate.net Further functionalization of the this compound core could lead to highly sensitive and selective sensors for various biological and environmental targets.

Organic Electronics: Fused indole systems, such as N,S,Se-heteroacenes based on a thieno[3,2-b]indole core, have been investigated as hole-transporting materials in organic electronic devices. acs.org The benzo[e]indole framework could be incorporated into novel organic semiconductors for applications in transistors and solar cells.

Nonlinear Optical (NLO) Materials: Benzo[e]indole salts have been shown to exhibit significant second-order nonlinear optical properties, making them potential candidates for applications in laser technology and telecommunications. mdpi.com

Application AreaPotential Role of Benzo[e]indole Core
Organic Light-Emitting Diodes (OLEDs)Emitter for deep-blue fluorescence
Fluorescent Probes and SensorsSignal transduction for analyte detection
Organic ElectronicsHole-transporting layer in transistors and solar cells
Nonlinear OpticsSecond-harmonic generation

Q & A

Q. What is the molecular structure and key physicochemical properties of 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone?

Methodological Answer: The compound has the molecular formula C₁₄H₁₃NO , with a molecular weight of 211.26 g/mol (exact mass: 211.0997). Key properties include:

  • Topological Polar Surface Area (TPSA): 29.5 Ų (indicative of moderate hydrogen-bonding capacity) .
  • logP (hydrophobicity): Estimated at ~1.1–1.4, suggesting moderate lipophilicity .
  • InChIKey: Unique identifiers like KEPPBYRCBVXOKK-UHFFFAOYSA-N enable precise database queries .
    Structural confirmation requires X-ray crystallography or NMR spectroscopy. For example, indole derivatives often exhibit characteristic aromatic proton signals at δ 7.0–8.5 ppm in ¹H NMR .

Q. What synthetic routes are reported for this compound?

Methodological Answer: A common route involves Friedel-Crafts acylation of 6-methylindole precursors using acetyl chloride or anhydrides in the presence of Lewis acids (e.g., AlCl₃). For analogs, condensation reactions between substituted indoles and ketones (e.g., 3-acetylbenzaldehyde) under acidic or thermal conditions have been reported . Reaction optimization should monitor byproducts via TLC or HPLC, with yields typically ranging from 40–70% .

Q. How is spectroscopic characterization performed for structural validation?

Methodological Answer:

  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ions ([M+H]⁺ at m/z 212.1) and fragmentation patterns .
  • NMR: ¹H/¹³C NMR resolves methyl groups (δ 2.4–2.6 ppm for CH₃), indole protons, and carbonyl carbons (δ ~200 ppm) .
  • IR: Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3400 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data refinement resolve structural ambiguities using SHELX software?

Methodological Answer: SHELXL refines X-ray diffraction data by optimizing parameters like thermal displacement (B-factors) and occupancy ratios. For indole derivatives:

  • Use SHELXTL (Bruker AXS) for initial structure solution via direct methods.
  • Address disorder in methyl/indole moieties by applying restraints (e.g., DFIX for bond lengths) .
  • Validate refinement with R-factor convergence (<5%) and electron density maps (e.g., Fo-Fc maps for missing atoms) .

Q. What computational methods predict biological activity and ADMET properties?

Methodological Answer:

  • Molecular Docking (e.g., AutoDock Vina): Dock the compound into target proteins (e.g., cytochrome P450) using PyRx. Optimize scoring functions (e.g., binding affinity < -7 kcal/mol) .
  • ADMET Prediction (SwissADME): Assess Lipinski’s Rule compliance (MW < 500, logP < 5) and bioavailability. For this compound, zero Lipinski violations suggest drug-like potential .
  • MD Simulations (GROMACS): Simulate stability in aqueous solutions using OPLS-AA forcefields, analyzing RMSD (<2 Å over 50 ns) .

Q. How can contradictions in spectroscopic data be resolved for structural confirmation?

Methodological Answer:

  • Case Study (E/Z Isomerism): For oxime derivatives, discrepancies in NMR signals (e.g., δ 10–12 ppm for N-OH) may arise from tautomerism. Use variable-temperature NMR to observe dynamic equilibria .
  • Hydrogen Bonding Analysis: IR and NOESY can detect intramolecular H-bonds (e.g., O-H···O interactions), which stabilize specific conformers .
  • X-ray vs. DFT Comparison: Compare experimental crystallographic data with DFT-optimized geometries (B3LYP/6-31G*) to validate bond angles/planarity .

Data Contradiction Analysis

  • Example: Discrepancies in reported logP values may arise from measurement methods (shake-flask vs. computational). Cross-validate using multiple tools (e.g., MarvinSketch, ChemAxon) and experimental HPLC retention times .
  • Mitigation: Publish raw spectral data (e.g., JCAMP-DX files) in supplementary materials for peer validation .

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